molecular formula C25H16BrClN2O4 B12021003 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 765284-83-1

4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12021003
CAS No.: 765284-83-1
M. Wt: 523.8 g/mol
InChI Key: HIBBDWQCVBXNJR-CCVNUDIWSA-N
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Description

4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C25H16BrClN2O4 This compound is known for its unique structural features, which include a bromine atom, a naphthoyl group, and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the naphthoyl hydrazone: This step involves the reaction of 3-hydroxy-2-naphthoic acid with hydrazine to form the corresponding hydrazone.

    Bromination: The hydrazone is then brominated using a brominating agent such as bromine or N-bromosuccinimide.

    Coupling with chlorobenzoic acid: The brominated hydrazone is then coupled with 2-chlorobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, although it is not yet used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or interaction with cellular receptors. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 4-Bromo-2-(2-(1-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-methylbenzoate

Uniqueness

4-Bromo-2-(2-(3-hydroxy-2-naphthoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structural features allow it to participate in a variety of chemical reactions, making it a valuable compound for research purposes.

Properties

CAS No.

765284-83-1

Molecular Formula

C25H16BrClN2O4

Molecular Weight

523.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C25H16BrClN2O4/c26-18-9-10-23(33-25(32)19-7-3-4-8-21(19)27)17(11-18)14-28-29-24(31)20-12-15-5-1-2-6-16(15)13-22(20)30/h1-14,30H,(H,29,31)/b28-14+

InChI Key

HIBBDWQCVBXNJR-CCVNUDIWSA-N

Isomeric SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl)O

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl)O

Origin of Product

United States

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